molecular formula C9H15N3O2S B13955395 N-isopropyl-4,6-dimethylpyrimidine-2-sulfonamide

N-isopropyl-4,6-dimethylpyrimidine-2-sulfonamide

Cat. No.: B13955395
M. Wt: 229.30 g/mol
InChI Key: ZHXIQLKGAQJZRK-UHFFFAOYSA-N
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Description

N-isopropyl-4,6-dimethylpyrimidine-2-sulfonamide is a chemical compound belonging to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a pyrimidine ring substituted with isopropyl and methyl groups, enhancing its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-4,6-dimethylpyrimidine-2-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include continuous flow reactors and batch processing, with careful control of temperature, pressure, and reagent concentrations to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-4,6-dimethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-isopropyl-4,6-dimethylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction . This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isopropyl-4,6-dimethylpyrimidine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and increasing its efficacy as a therapeutic agent .

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

4,6-dimethyl-N-propan-2-ylpyrimidine-2-sulfonamide

InChI

InChI=1S/C9H15N3O2S/c1-6(2)12-15(13,14)9-10-7(3)5-8(4)11-9/h5-6,12H,1-4H3

InChI Key

ZHXIQLKGAQJZRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)S(=O)(=O)NC(C)C)C

Origin of Product

United States

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